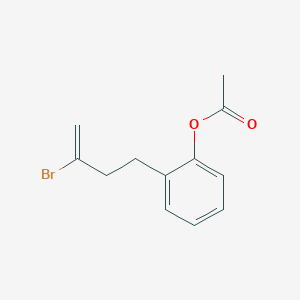

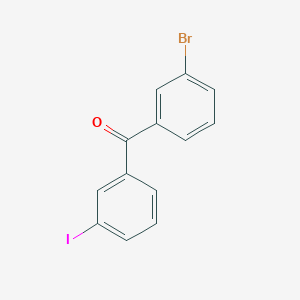

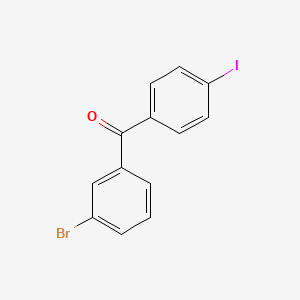

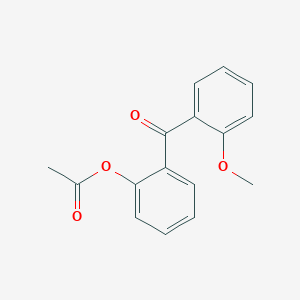

3-Acetoxy-4'-pentylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Acetoxy-4'-pentylbenzophenone" has not been directly studied in the provided papers. However, related compounds with acetoxy groups and benzophenone structures have been investigated. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations, revealing its molecular structure and antioxidant properties . Phenolic compounds with acetoxy groups have been isolated from Acacia catechu, showing free radical-scavenging activities . Additionally, the structure of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was elucidated using NMR spectroscopy and X-ray crystallography .

Synthesis Analysis

The synthesis of related acetoxy-containing compounds involves various strategies. For example, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone was achieved, and its hydrolysis and acetylation led to phenylpropenoic acid derivatives . Another study presented the selective synthesis of 2-hydroxy-4'-hydroxybenzophenones through annulation reactions of 3-formylchromones with penta-3,4-dien-2-ones . These methods could potentially be adapted for the synthesis of "3-Acetoxy-4'-pentylbenzophenone".

Molecular Structure Analysis

The molecular structure of acetoxy-containing compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystalline structure, and DFT calculations, which offer insights into the electronic properties and molecular geometry . These methods are essential for understanding the molecular structure of "3-Acetoxy-4'-pentylbenzophenone".

Chemical Reactions Analysis

The chemical reactivity of acetoxy-containing compounds can be explored through various reactions. For instance, the basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone yielded unexpected acid derivatives, indicating the potential for diverse chemical transformations . The reactivity of "3-Acetoxy-4'-pentylbenzophenone" could similarly be investigated to understand its behavior in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxy-containing compounds, such as their antioxidant activity, can be assessed using experimental tests like the DPPH free radical scavenging test . The electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT . These analyses are crucial for comprehensively understanding the properties of "3-Acetoxy-4'-pentylbenzophenone".

Scientific Research Applications

Degradation of Organic Compounds

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) indicates the growing interest in using AOPs to treat recalcitrant organic compounds in water. Such processes could be relevant to the degradation or transformation of specific benzophenones, including 3-Acetoxy-4'-pentylbenzophenone, in environmental samples or industrial effluents (Qutob et al., 2022).

Pharmacological Properties of Phenolic Compounds

The pharmacological review of Chlorogenic Acid (CGA) emphasizes the diverse biological and pharmacological effects of phenolic compounds. This suggests a potential interest in the pharmacological applications of phenolic derivatives such as 3-Acetoxy-4'-pentylbenzophenone, particularly in exploring antioxidant, anti-inflammatory, and other health-related properties (Naveed et al., 2018).

Environmental and Toxicological Concerns

Research on Benzophenone-3, a common component of sunscreen products, highlights concerns about the environmental impact and ecotoxicological risks of benzophenones. This context may be relevant for assessing the environmental safety and potential toxicological effects of 3-Acetoxy-4'-pentylbenzophenone (Kim & Choi, 2014).

Enhancing Production of Chemical Compounds

A review on strategies for enhancing the fermentative production of acetoin presents methodologies that could be applied to optimize the synthesis or biotransformation of compounds like 3-Acetoxy-4'-pentylbenzophenone. Such strategies include genetic engineering, process optimization, and product recovery methods (Xiao & Lu, 2014).

Protein Interactions

The review of protein dynamics and electrostatics in the function of p-hydroxybenzoate hydroxylase outlines the importance of protein interactions in enzymatic processes. This knowledge could inform studies on how enzymes interact with benzophenones, potentially including 3-Acetoxy-4'-pentylbenzophenone, to mediate their transformation or degradation (Entsch et al., 2005).

Safety and Hazards

properties

IUPAC Name |

[3-(4-pentylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-7-16-10-12-17(13-11-16)20(22)18-8-6-9-19(14-18)23-15(2)21/h6,8-14H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYMPNSKZAFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641650 |

Source

|

| Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-pentylbenzophenone | |

CAS RN |

890099-94-2 |

Source

|

| Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)